molecular formula C10H10N4O2 B13526321 5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid

5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13526321
M. Wt: 218.21 g/mol
InChI Key: MCPYSXCNWDFKOO-UHFFFAOYSA-N
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Description

5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of amino and carboxylic acid functional groups makes it a versatile building block for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amine with malononitrile or cyanoacetamide in the presence of pyrrolidine and glacial acetic acid. The reaction mixture is stirred at room temperature for 1 hour and then heated under reflux for 3-6 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This interaction can lead to the inhibition of various biological processes, such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    5-amino-1H-pyrazole-4-carboxylic acid: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity.

    5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but without the methyl group, which can affect its biological activity and chemical reactivity.

Uniqueness

5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the pyridine and pyrazole rings, along with the amino and carboxylic acid functional groups. This combination of structural features makes it a highly versatile compound for various applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

5-amino-1-(4-methylpyridin-2-yl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6-2-3-12-8(4-6)14-9(11)7(5-13-14)10(15)16/h2-5H,11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPYSXCNWDFKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C(=C(C=N2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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